

2-Amino-5-bromo-2'-fluorobenzophenone chemical properties

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Compound of Interest

Compound Name: 2-Amino-5-bromo-2'-fluorobenzophenone

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An In-depth Technical Guide to **2-Amino-5-bromo-2'-fluorobenzophenone**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of **2-Amino-5-bromo-2'-fluorobenzophenone**, a key chemical intermediate for researchers, scientists, and drug development professionals. The document delineates its chemical identity, physicochemical properties, spectroscopic profile, and core reactivity. A significant focus is placed on its pivotal role as a precursor in the synthesis of heterocyclic compounds, particularly 1,4-benzodiazepine derivatives. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to offer a field-proven perspective on its application in medicinal chemistry and organic synthesis.

Chemical Identity and Physicochemical Properties

2-Amino-5-bromo-2'-fluorobenzophenone is a substituted benzophenone derivative whose utility in organic synthesis is largely defined by the strategic placement of its functional groups. [1] Its IUPAC name is (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone.[1] The molecule's structure, featuring a nucleophilic amino group, a bromine atom amenable to substitution or coupling reactions, and a fluorinated phenyl ring, makes it a versatile building block for complex molecular architectures.[1]

Table 1: Physicochemical Properties of **2-Amino-5-bromo-2'-fluorobenzophenone**

Property	Value	Source(s)
CAS Number	1479-58-9	[1] [2]
Molecular Formula	C ₁₃ H ₉ BrFNO	[1] [2]
Molecular Weight	294.12 g/mol	[1] [3]
Appearance	Yellow solid/powder	[4]
Melting Point	100-104 °C	[4] [5]
Boiling Point	450.9 ± 45.0 °C (Predicted)	[4] [5]
Solubility	Insoluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).	[4] [6]
InChI Key	XCOKDXNGCQXFCV-UHFFFAOYSA-N	[1] [2]
Storage	Store in a dark, inert atmosphere at room temperature. Long-term storage at -20°C is recommended for optimal stability.	[1] [4] [6]

Spectroscopic Profile

Characterization of **2-Amino-5-bromo-2'-fluorobenzophenone** is routinely achieved through standard spectroscopic methods.

- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Data is available in the NIST Chemistry WebBook, which is a critical resource for identity confirmation.[\[2\]](#)[\[7\]](#)

- Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available through the NIST database, allowing for determination of the molecular weight and fragmentation patterns.[2][7]
- UV/Vis Spectroscopy: The compound exhibits maximum absorbance (λ_{max}) at 234 and 394 nm.[6]

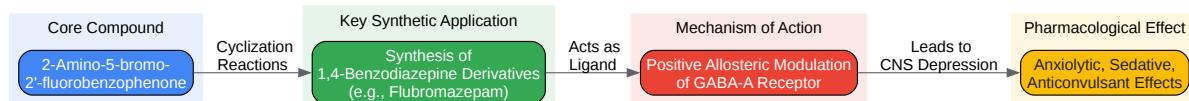
Reactivity and Synthetic Utility

The synthetic value of **2-Amino-5-bromo-2'-fluorobenzophenone** stems from its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzophenone core.[8] This arrangement is ideal for constructing complex heterocyclic systems through cyclization reactions.[8]

The primary reactive sites are:

- The Amino Group (-NH₂): Acts as a potent nucleophile, crucial for N-acylation and subsequent cyclization steps. It can also form hydrogen bonds, influencing the compound's biological interactions.[1][9]
- The Bromine Atom (-Br): Can be displaced in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for further molecular elaboration.[1] The presence of bromine on the resulting heterocyclic scaffold can significantly modulate the pharmacological activity of the final product.[9]
- The Ketone Carbonyl Group (C=O): The electrophilic carbon of the ketone is a key site for reactions leading to the formation of seven-membered rings, characteristic of benzodiazepines.[8]

This strategic combination of reactive sites makes the compound a cornerstone precursor for a variety of nitrogen-containing heterocycles, including quinazolines, acridones, and most notably, 1,4-benzodiazepines.[8]



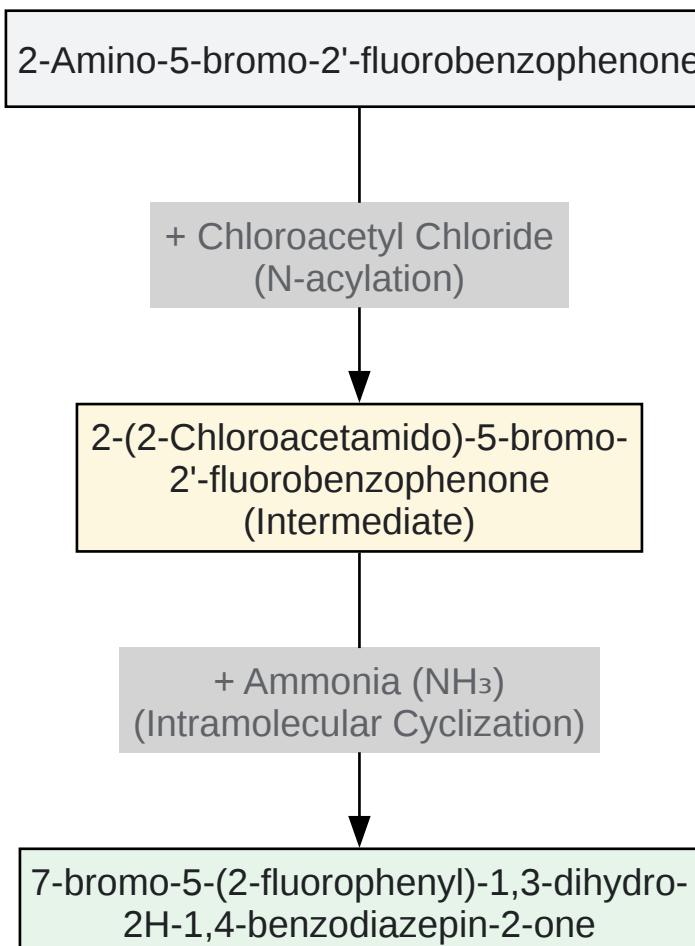
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Figure 1: Conceptual workflow from precursor to pharmacological effect.

Application in 1,4-Benzodiazepine Synthesis

2-Amino-5-bromo-2'-fluorobenzophenone is a well-established precursor in the synthesis of pharmacologically significant 7-bromo-1,4-benzodiazepine derivatives.^[8] These compounds are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.^{[8][9]} For instance, it serves as an analytical reference standard and precursor in the synthesis of flubromazepam.^{[6][10]}

The general synthetic strategy involves a two-step process: N-acylation of the amino group, followed by an intramolecular cyclization to form the characteristic seven-membered diazepine ring.^[9]



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Figure 2: General synthesis of a 1,4-benzodiazepine derivative.

Experimental Protocol: Synthesis of a Benzodiazepine Intermediate

The following protocol outlines the N-acylation of **2-Amino-5-bromo-2'-fluorobenzophenone**, a critical first step in benzodiazepine synthesis. This procedure is adapted from analogous syntheses of related compounds.[9]

Objective: To synthesize 2-(2-chloroacetamido)-5-bromo-2'-fluorobenzophenone.

Materials:

- **2-Amino-5-bromo-2'-fluorobenzophenone**

- Chloroacetyl chloride
- Toluene (anhydrous)
- Ice-cold dilute aqueous ammonia
- Anhydrous sodium sulfate
- Ethanol (for recrystallization)

Procedure:

- In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 mole equivalent of **2-Amino-5-bromo-2'-fluorobenzophenone** in anhydrous toluene.
- Carefully add 2.0 mole equivalents of chloroacetyl chloride to the solution.
- Heat the mixture to reflux for approximately 2.5 hours. The progress of the reaction can be monitored by observing the expulsion of hydrogen chloride gas.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully wash the organic solution with ice-cold dilute aqueous ammonia to neutralize any remaining acid.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Recrystallize the crude residue from ethanol to yield pure 2-(2-chloroacetamido)-5-bromo-2'-fluorobenzophenone.^[9]

The subsequent step involves the cyclization of this chloroacetamide intermediate with ammonia to form the benzodiazepine ring.^[9]

Safety and Handling

Proper handling of **2-Amino-5-bromo-2'-fluorobenzophenone** is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.

- GHS Hazard Classification: It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319).[5][11] It may also cause respiratory irritation (H335) and is potentially harmful if swallowed, inhaled, or in contact with skin.[5][12]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tightly sealed safety goggles or face protection.[12][13] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or exposure limits are exceeded.[12]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[14] Wash hands and any exposed skin thoroughly after handling.[12] Ensure that eyewash stations and safety showers are readily accessible.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

Conclusion

2-Amino-5-bromo-2'-fluorobenzophenone is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block in medicinal chemistry. Its primary significance lies in its role as a key precursor for the synthesis of 1,4-benzodiazepines and other complex heterocyclic systems. A thorough understanding of its chemical properties, synthetic applications, and handling requirements is crucial for its effective and safe utilization in research and drug development.

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